Celastramicina A

Descripción general

Descripción

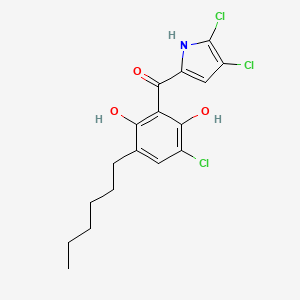

- La Celastramicina A es un compuesto antibiótico aislado de bacterias endófitas Streptomyces MaB-QuH-8, que reside en plantas de la familia Celastraceae.

- Exhibe una potente actividad contra una gama de bacterias Gram-positivas y micobacterias, incluidas las cepas multirresistentes .

- La estructura química del compuesto presenta un andamiaje de tipo pirrol-benzoílo.

Aplicaciones Científicas De Investigación

- La Celastramicina A tiene aplicaciones potenciales en varios campos:

Agente Inmunosupresor: En un sistema de cultivo ex vivo de Drosophila, la this compound exhibe potentes efectos inmunosupresores.

Antiinflamatorio: Inhibe la producción de IL-8 en células endoteliales de vena umbilical humana (HUVECs).

Compuesto Líder: Los investigadores lo consideran un compuesto líder para nuevos agentes inmunosupresores.

Mecanismo De Acción

- El mecanismo exacto por el cual la Celastramicina A ejerce sus efectos sigue siendo un área activa de investigación.

- Es probable que se dirija a vías moleculares específicas involucradas en las respuestas inmunitarias y la inflamación.

Análisis Bioquímico

Biochemical Properties

Celastramycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of Gram-positive bacteria and mycobacteria with a minimal inhibitory concentration as low as 0.05 μg/ml . Celastramycin A also suppresses the production of interleukin-8 (IL-8) in human umbilical vein endothelial cells when stimulated by tumor necrosis factor-alpha (TNF-α), with an IC50 value of 0.01 μg/ml . The compound interacts with the zinc finger protein ZFC3H1, which modulates IL-8 transcription .

Cellular Effects

Celastramycin A exerts various effects on different cell types and cellular processes. In human umbilical vein endothelial cells, it potently inhibits the production of IL-8, a key inflammatory cytokine . In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, Celastramycin A inhibits cell proliferation and reduces cytosolic reactive oxygen species levels . It also influences cell signaling pathways by reducing the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB, leading to decreased secretion of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Celastramycin A involves its binding interactions with biomolecules and its effects on gene expression. Celastramycin A binds to the zinc finger protein ZFC3H1, which participates in the transcriptional activation of IL-8 . The compound also reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, impairing aerobic metabolism and pro-inflammatory signaling . These interactions result in the suppression of inflammatory responses and the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Celastramycin A have been observed to change over time. The compound exhibits high stability when stored at -20°C, with a shelf life of up to four years . In in vitro studies, Celastramycin A has shown potent immunosuppressive effects in the ex vivo Drosophila culture system, with an IC50 value of 0.008 μg/ml . Long-term effects on cellular function include the sustained inhibition of IL-8 production and the reduction of reactive oxygen species levels in pulmonary artery smooth muscle cells .

Dosage Effects in Animal Models

The effects of Celastramycin A vary with different dosages in animal models. In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, Celastramycin A inhibits cell proliferation in a dose-dependent manner, with minimal effects on cells from healthy donors . Higher doses of Celastramycin A have been associated with reduced cytosolic reactive oxygen species levels and improved mitochondrial energy metabolism . The toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

Celastramycin A is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, leading to improved mitochondrial energy metabolism and reduced secretion of inflammatory cytokines . These interactions suggest that Celastramycin A may influence metabolic flux and metabolite levels in cells.

Transport and Distribution

Celastramycin A is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound binds to the zinc finger protein ZFC3H1, which modulates IL-8 transcription and participates in the transcriptional activation of IL-8 . This interaction may influence the localization and accumulation of Celastramycin A within specific cellular compartments.

Subcellular Localization

The subcellular localization of Celastramycin A is influenced by its interactions with targeting signals and post-translational modifications. The compound binds to the zinc finger protein ZFC3H1, which may direct it to specific compartments or organelles involved in the transcriptional activation of IL-8 . This localization is crucial for the compound’s activity and function in modulating inflammatory responses and inhibiting cell proliferation.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial de Celastramicina A no están ampliamente documentados en la literatura.

- Los investigadores se han centrado principalmente en su aislamiento de fuentes naturales.

Análisis De Reacciones Químicas

- La Celastramicina A experimenta diversas reacciones, aunque los estudios mecanísticos detallados son limitados.

- Las reacciones comunes incluyen oxidación, reducción y sustitución.

- Los reactivos y las condiciones utilizados en estas reacciones aún deben explorarse completamente.

- Los productos principales que resultan de estas reacciones no se informan ampliamente.

Comparación Con Compuestos Similares

- La singularidad de la Celastramicina A radica en su andamiaje de pirrol-benzoílo.

- Desafortunadamente, hay compuestos similares limitados informados en la literatura.

Propiedades

IUPAC Name |

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAMZQVPJOAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432706 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491600-94-3 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

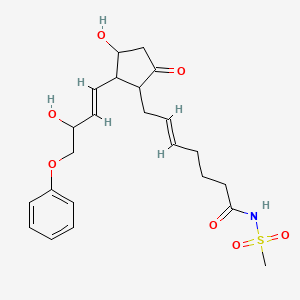

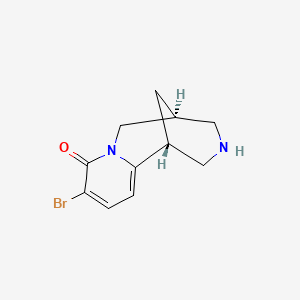

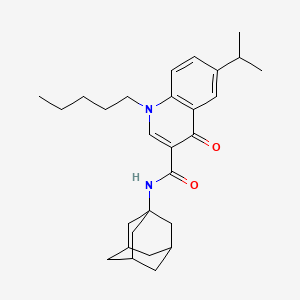

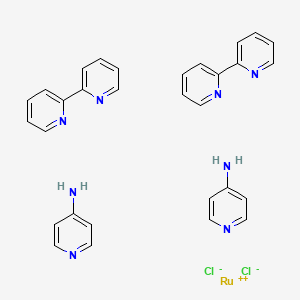

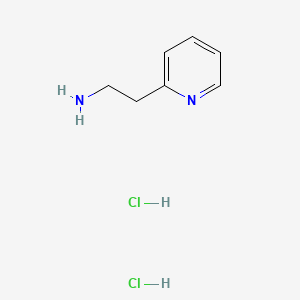

Feasible Synthetic Routes

Q1: What is the molecular mechanism of Celastramycin A?

A1: Celastramycin A exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, Celastramycin A binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []

Q2: What is the impact of Celastramycin A on Pulmonary Arterial Hypertension (PAH)?

A2: Studies indicate that Celastramycin A shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]

Q3: How does Celastramycin A affect inflammation and oxidative stress in the context of PAH?

A3: Celastramycin A treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to Celastramycin A's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []

Q4: Has Celastramycin A shown efficacy against any bacterial pathogens?

A4: Yes, in vitro studies have revealed that Celastramycin A displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)